6-(1H-Imidazol-1-yl)-6-oxohexanoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
60718-46-9 |
|---|---|
Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
6-imidazol-1-yl-6-oxohexanoic acid |
InChI |
InChI=1S/C9H12N2O3/c12-8(11-6-5-10-7-11)3-1-2-4-9(13)14/h5-7H,1-4H2,(H,13,14) |
InChI Key |
FEDLMADKMHOMPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)C(=O)CCCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Transformations of 6 1h Imidazol 1 Yl 6 Oxohexanoic Acid
Classical Organic Synthetic Routes to 6-(1H-Imidazol-1-yl)-6-oxohexanoic Acid
The classical synthesis of this compound can be approached by dissecting the molecule into its two primary components: the imidazole (B134444) ring and the 6-oxohexanoic acid chain. Strategies can either involve the pre-synthesis of these fragments followed by their coupling or a more linear approach where the functionalities are introduced sequentially onto a common precursor.
Strategies for Imidazole Ring Functionalization and Linkage Formation
The formation of the N-acyl bond between the imidazole ring and the hexanoic acid backbone is a critical step. N-acylimidazoles are well-known as reactive acylating agents and their synthesis has been extensively studied. organic-chemistry.orgbiosynth.com
Direct acylation of imidazole is a common method for the synthesis of N-acylimidazoles. This can be achieved using a variety of acylating agents, such as acyl chlorides or carboxylic anhydrides. organic-chemistry.org In the context of synthesizing this compound, a suitable precursor would be a derivative of adipic acid.
One plausible route involves the mono-activation of adipic acid. For instance, adipic acid can be converted to its monoester, which can then be transformed into the corresponding acyl chloride. The reaction of this monoester-acyl chloride with imidazole would yield the desired N-acylimidazole with a protected carboxylic acid at the other end of the chain. Subsequent hydrolysis of the ester would then provide the target molecule, assuming the keto functionality is already in place or is introduced later.
Alternatively, the reaction of imidazole with a cyclic anhydride (B1165640), such as adipic anhydride (which is not commercially common but can be synthesized), would lead to the formation of a carboxyl-terminated N-acylimidazole. This approach offers a direct route to installing both the imidazole and the free carboxylic acid in a single step. The reaction of imidazoles with carboxylic anhydrides is a known method for the preparation of N-acylimidazoles. google.com
The use of coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) is another effective strategy. CDI reacts with a carboxylic acid to form a highly reactive N-acylimidazole intermediate, which can then be used in subsequent reactions. However, for the synthesis of the target molecule, direct reaction of a suitable adipic acid derivative with imidazole is more straightforward.
| Acylating Agent | Description | Byproduct |
|---|---|---|
| Acyl Chloride | Highly reactive, readily available for many carboxylic acids. | HCl |
| Carboxylic Anhydride | Less reactive than acyl chlorides but still effective. Can be used for cyclic or symmetrical anhydrides. | Carboxylic acid |
| Carboxylic Acid + Coupling Agent (e.g., CDI) | Forms a highly reactive N-acylimidazole intermediate in situ. | CO2 and imidazole |
While palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are powerful tools for the formation of C-N bonds, they are typically employed for the N-arylation of imidazoles. The formation of an N-acyl bond as in the target molecule is more directly achieved through the acylation methods described previously. Therefore, for the synthesis of this compound, classical acylation approaches are generally more relevant than transition-metal-catalyzed cross-coupling reactions.
Elaboration of the Hexanoic Acid Backbone and Ketone Introduction
A common precursor for 6-oxohexanoic acid is adipic acid, a readily available dicarboxylic acid. Adipic acid can be produced by the oxidation of cyclohexanol (B46403) or a mixture of cyclohexanol and cyclohexanone. youtube.comresearchgate.net The challenge then lies in the selective conversion of one of the carboxylic acid groups into a ketone.
One strategy involves the intramolecular ketonic decarboxylation of adipic acid to form cyclopentanone, which is not a direct route to the target structure but illustrates a transformation of a dicarboxylic acid. quora.com A more direct approach would be the partial reduction of one of the carboxylic acid groups of adipic acid to an aldehyde, followed by further synthetic manipulations. However, achieving such selectivity can be challenging.
A more viable approach is to start with a molecule that already contains a suitable functional group that can be converted to a ketone. For example, the oxidation of 1,6-hexanediol (B165255) can yield adipic acid. nih.govchemsrc.com By controlling the oxidation conditions, it might be possible to selectively oxidize one of the primary alcohol groups to an aldehyde, which could then be a precursor to the ketone functionality.
Another important route to dicarboxylic acids is the ozonolysis of cycloalkenes. For instance, the ozonolysis of cyclohexene (B86901) can lead to the formation of adipic acid. ionike.com
| Precursor | Synthetic Method | Key Transformation |
|---|---|---|
| Cyclohexanol/Cyclohexanone | Oxidation | Ring-opening oxidation |
| 1,6-Hexanediol | Oxidation | Oxidation of primary alcohols |
| Cyclohexene | Ozonolysis | Oxidative cleavage of the double bond |
| Adipic Acid Monoester | Various | Conversion of the ester to a ketone |
The term "alpha-keto acid" in the outline is slightly misplaced as the ketone in the target molecule is at the 6-position, making it a delta-keto acid relative to the carboxylic acid at position 1 if we consider the imidazole as a substituent. However, considering the "6-oxo" nomenclature, the ketone is at the carbon adjacent to the imidazole-bearing carbonyl group. If the intention was to discuss the formation of a ketone from a carboxylic acid precursor, several methods exist.
Direct conversion of a carboxylic acid to a ketone is not a straightforward transformation. However, a carboxylic acid can be converted into a more reactive derivative, such as an acyl chloride or a Weinreb amide, which can then be reacted with an organometallic reagent to furnish a ketone. organicchemistrydata.org For instance, a monoester of adipic acid could be converted to its corresponding Weinreb amide. Reaction of this amide with an appropriate organometallic reagent would yield a keto-ester, which upon hydrolysis would give the desired 6-oxohexanoic acid.
Another approach is oxidative decarboxylation, although this typically results in the loss of a carbon atom. google.com The Curtius rearrangement can convert a carboxylic acid (via its acyl azide) into an amine with the loss of a carbon, which is not directly applicable here but is a known transformation of carboxylic acids. wikipedia.orgnih.govrsc.orgnih.govorganic-chemistry.org
A more relevant strategy would be the oxidation of a precursor that has a functional group amenable to conversion into a ketone at the desired position. For example, if a synthetic route provides 6-hydroxyhexanoic acid, the secondary alcohol can be oxidized to a ketone using a variety of standard oxidizing agents. organic-chemistry.org
Protecting Group Strategies and Deprotection Sequences in Multi-Step Syntheses
In the multi-step synthesis of a bifunctional molecule like this compound, which contains a reactive imidazole ring (a secondary amine equivalent) and a carboxylic acid, protecting groups are essential. wikipedia.org They temporarily mask these functional groups to prevent unwanted side reactions during various synthetic steps. wikipedia.org The success of such a synthesis hinges on a well-designed protection and deprotection scheme. nih.gov
Orthogonal protection is a critical strategy that allows for the selective removal of one protecting group in the presence of others using different, non-interfering reaction conditions. wikipedia.org This approach provides precise control over the sequence of reactions. For a molecule with an imidazole and a carboxylic acid, an ideal strategy would involve an acid-labile group for one functionality and a base-labile or hydrogenolysis-cleavable group for the other.
Common orthogonal pairs include the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the amine and the acid-labile tert-butyl (tBu) group for the carboxylic acid. iris-biotech.de Alternatively, the acid-labile tert-butoxycarbonyl (Boc) group can be used for the imidazole nitrogen, paired with a benzyl (B1604629) (Bn) ester for the carboxylic acid, which is typically removed under neutral conditions via hydrogenolysis. wikipedia.orglibretexts.org
The selection is guided by the stability of the protecting groups to the reaction conditions required for subsequent synthetic modifications. The unique properties of silyl-based protecting groups, such as the "supersilyl" group, have also been explored for carboxylic acid protection, offering deprotection under specific oxidative or fluoride-mediated conditions, thereby expanding the available orthogonal schemes. nih.govnih.gov
Table 1: Orthogonal Protecting Group Pairs for Imidazole and Carboxylic Acid
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal Partner (Example) |
|---|---|---|---|---|
| Imidazole (Amine) | tert-butoxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) rsc.org | Benzyl (Bn) |
| Imidazole (Amine) | 9-fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) iris-biotech.de | tert-Butyl (tBu) |
| Carboxylic Acid | tert-Butyl ester | tBu | Strong Acid (e.g., TFA) libretexts.org | Fmoc |
| Carboxylic Acid | Benzyl ester | Bn | Hydrogenolysis (H₂, Pd/C) wikipedia.org | Boc |
For the acid-catalyzed removal of a Boc group from an imidazole, while a tert-butyl ester is present on the carboxylic acid, careful optimization is required to achieve selectivity. researchgate.net Key parameters for optimization include:
Reagent Choice and Concentration : Using milder acidic conditions, such as dilute trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or HCl in a non-protic solvent like dioxane, can often selectively cleave a Boc group over a tBu ester, which may require stronger acid or longer reaction times. reddit.com Some protocols have achieved selective Boc deprotection using concentrated sulfuric acid or methanesulfonic acid in specific solvent systems like tert-butyl acetate. researchgate.net
Temperature : Performing the deprotection at lower temperatures (e.g., 0 °C) can slow down the reaction rates, often enhancing the selectivity between two acid-labile groups. reddit.com
Solvent : The choice of solvent can influence the reactivity of the deprotection reagent. For instance, using methanol (B129727) with reagents like oxalyl chloride or acetyl chloride has been reported for mild N-Boc deprotection. rsc.org
Reaction Time : Careful monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to stop the reaction once the desired deprotection is complete, preventing further degradation or removal of other protecting groups.
Similarly, for base-catalyzed deprotection, such as the removal of an Fmoc group, optimization involves selecting a base (e.g., piperidine) and concentration (typically 20% in DMF) that ensures rapid cleavage without causing side reactions like aspartimide formation in peptide synthesis. ub.edu In some specific cases, even unactivated Boc groups can be removed under basic conditions using reagents like sodium t-butoxide in wet THF, offering an alternative pathway if acid-sensitive moieties are present. sci-hub.se
Chemoenzymatic and Biocatalytic Approaches for Synthesis and Derivatization
Chemoenzymatic synthesis combines the strengths of traditional chemical reactions with the high selectivity and mild operating conditions of biocatalysis. nih.govnih.gov This synergistic approach is increasingly used to develop sustainable and efficient routes for producing valuable chemicals. mdpi.com For a molecule like this compound, biocatalysis can be particularly valuable for the stereoselective synthesis of precursors or the direct formation of the oxohexanoic acid backbone. nih.gov
The 6-oxohexanoic acid moiety is a key structural component. Traditional chemical synthesis of this precursor can be expensive and may involve hazardous reagents. oup.com Enzymatic methods provide a safer and more sustainable alternative, often starting from inexpensive and readily available compounds. oup.comresearchgate.net
A notable biocatalytic route involves the oxidation of ω-amino compounds. nih.govtandfonline.com Research has demonstrated a highly efficient method for producing 6-oxohexanoic acid from 6-aminohexanoic acid using an ω-amino group-oxidizing enzyme (ω-AOX) isolated from the fungus Phialemonium sp. AIU 274. oup.comnih.govtandfonline.com
This enzymatic reaction oxidizes the terminal amino group of 6-aminohexanoic acid to an aldehyde, yielding 6-oxohexanoic acid. A key challenge in reactions involving oxidases is the generation of hydrogen peroxide (H₂O₂), which can deactivate the enzyme. oup.comtandfonline.com To overcome this, catalase is added to the reaction mixture to decompose the H₂O₂ into water and oxygen, thereby protecting the ω-AOX and driving the reaction to completion. oup.comtandfonline.com Under optimized conditions, this method has achieved a 100% conversion of the substrate to the desired product. oup.comnih.gov
Table 2: Optimized Conditions for Enzymatic Synthesis of 6-Oxohexanoic Acid
| Parameter | Optimal Value | Source |
|---|---|---|
| Enzyme | ω-AOX from Phialemonium sp. AIU 274 | nih.gov |
| Substrate | 6-aminohexanoic acid | tandfonline.com |
| Co-enzyme | Catalase (to remove H₂O₂) | oup.com |
| pH | 7.0 (in potassium phosphate (B84403) buffer) | oup.comtandfonline.com |
| Temperature | 30 °C | oup.comtandfonline.com |
| Reaction Time | 30 hours | nih.gov |
Translating a successful enzymatic reaction from a lab-scale batch process to an industrial scale requires careful bioreactor design and process optimization. researchgate.netmdpi.com The goal is to maximize productivity, yield, and catalyst stability while minimizing costs. mdpi.comrsc.org
Key considerations for a bioreactor process utilizing ω-AOX include:
Enzyme Immobilization : Immobilizing the ω-AOX and catalase onto a solid support can significantly improve process economics by allowing for easy separation of the biocatalyst from the product stream and enabling continuous operation and enzyme recycling. researchgate.netmdpi.com
Control of Reaction Parameters : The bioreactor must maintain optimal conditions of pH (7.0) and temperature (30 °C) to ensure maximum enzyme activity and stability. tandfonline.com This involves integrated sensors and automated dosing systems for acid/base and heating/cooling elements.
Oxygen Supply : As an oxidase, ω-AOX requires molecular oxygen as a co-substrate. The bioreactor must be designed with efficient aeration and agitation systems to ensure sufficient dissolved oxygen concentration without causing excessive shear stress that could damage the enzyme. rsc.org
In-Situ Product Removal (ISPR) : High concentrations of the product, 6-oxohexanoic acid, could potentially inhibit the enzyme. rsc.org Integrating a separation module, such as a membrane filtration system, into the bioreactor setup can continuously remove the product from the reaction medium, shifting the equilibrium towards product formation and alleviating potential inhibition. mdpi.com This strategy helps maintain a high reaction rate and achieve complete substrate conversion. rsc.org
By addressing these design and optimization challenges, the enzymatic production of 6-oxohexanoic acid can be scaled into a robust and economically viable industrial process. nih.govnih.gov
Potential for Microbial Fermentation or Biosynthesis of Related Structures
While the direct microbial synthesis of this compound has not been documented, the biosynthesis of structurally related precursors, particularly dicarboxylic acids and ω-oxo fatty acids, is an area of active research. rsc.orgnih.govnih.gov Microbial fermentation presents a sustainable alternative to chemical synthesis for producing a variety of valuable chemicals. rsc.org
Certain microorganisms, including some species of yeast from the genus Candida, are capable of converting alkanes and fatty acids into long-chain dicarboxylic acids through the ω-oxidation pathway. nih.govtandfonline.com This metabolic process involves the hydroxylation of the terminal methyl group of a fatty acid, followed by successive oxidations to an aldehyde and then a carboxylic acid, yielding a dicarboxylic acid. wikipedia.org The enzymes central to this pathway are typically cytochrome P450 monooxygenases, alcohol dehydrogenases, and aldehyde dehydrogenases. wikipedia.org
Hypothetically, a biosynthetic route to a precursor of this compound, such as adipic acid (a C6 dicarboxylic acid), could be engineered in a microbial host like Escherichia coli or Saccharomyces cerevisiae. nih.gov This could involve the expression of genes encoding for the ω-oxidation pathway to convert a C6 fatty acid into adipic acid. nih.gov Adipic acid has been identified as a metabolic intermediate in some biodegradation pathways. nih.gov
Furthermore, the biosynthesis of ω-oxo fatty acids is also known in biological systems. agriculturejournals.cz These molecules are intermediates in the ω-oxidation pathway, formed after the initial hydroxylation and the first oxidation step. wikipedia.org Recombinant microorganisms have been developed to produce ω-hydroxy fatty acid derivatives, which include ω-oxo fatty acids. google.com
The subsequent enzymatic or chemical coupling of a biosynthesized precursor like adipic acid semialdehyde (6-oxohexanoic acid) with imidazole would be the final step. Chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical reactions, could be employed. For instance, an enzyme could be used to activate the carboxylic acid group of 6-oxohexanoic acid, facilitating its reaction with imidazole.
Synthesis of Analogues and Derivatives of this compound
The synthesis of analogues and derivatives of this compound is crucial for exploring its structure-activity relationships (SAR) and optimizing its potential biological activities. jopir.inresearchgate.net Modifications can be systematically introduced to both the imidazole moiety and the oxohexanoic acid chain.
Modification of the Imidazole Moiety for Structure-Activity Probes
The imidazole ring offers several positions for modification, which can significantly influence the molecule's physicochemical properties and its interaction with biological targets. researchgate.net
Table 1: Proposed Modifications of the Imidazole Moiety
| Modification Type | Position on Imidazole Ring | Rationale for Modification | Potential Impact on Activity |
| Substitution | C2, C4, C5 | Introduction of small alkyl, aryl, or halogen groups to probe steric and electronic requirements. nih.gov | Altering binding affinity and selectivity. |
| Bioisosteric Replacement | Entire Imidazole Ring | Replacement with other five-membered heterocycles like 1,2,3-triazole, oxadiazole, or pyrazole. nih.govunimore.itnih.gov | Modulating metabolic stability and hydrogen bonding capacity. nih.gov |
| Ring Fusion | Fusing a benzene (B151609) ring | Creation of a benzimidazole (B57391) derivative. | Enhancing lipophilicity and potential for π-stacking interactions. |
Introducing substituents at the C2, C4, and C5 positions of the imidazole ring can provide valuable insights into the SAR. For instance, the addition of electron-withdrawing or electron-donating groups can alter the electronic distribution within the ring, affecting its ability to act as a hydrogen bond donor or acceptor. researchgate.net
Bioisosteric replacement of the imidazole ring with other heterocycles is a common strategy in medicinal chemistry to improve pharmacokinetic properties or to explore different binding modes. nih.govunimore.itnih.gov For example, a 1,2,3-triazole can act as a bioisostere for an imidazole, offering a different arrangement of nitrogen atoms while maintaining a similar five-membered aromatic scaffold. unimore.it
Structural Variations of the Oxohexanoic Acid Chain
The oxohexanoic acid chain provides a flexible linker and a carboxylic acid functional group, both of which can be modified to influence the molecule's properties.
Table 2: Proposed Structural Variations of the Oxohexanoic Acid Chain
| Modification Type | Description | Rationale for Modification | Potential Impact |
| Chain Length | Increasing or decreasing the number of methylene (B1212753) units. | To investigate the optimal distance between the imidazole and the carboxylic acid for biological activity. | Altering flexibility and binding geometry. |
| Unsaturation | Introduction of double or triple bonds. | To introduce conformational rigidity and explore interactions with hydrophobic pockets. nih.gov | Influencing molecular shape and metabolic stability. |
| Branching | Addition of alkyl groups along the chain. | To probe for steric tolerance in the binding site. | Potentially increasing lipophilicity and affecting metabolism. |
| Functional Group Interconversion | Replacement of the ketone with other functional groups (e.g., hydroxyl, amine). | To alter hydrogen bonding potential and chemical reactivity. | Modifying polarity and interaction with biological targets. |
Varying the length of the aliphatic chain can help determine the ideal spatial arrangement for interaction with a biological target. Introducing unsaturation, such as a double or triple bond, can rigidify the chain and orient the functional groups in a more defined manner. nih.gov The antibacterial activity of some fatty acids has been shown to be influenced by the position of unsaturation. nih.gov
Prodrug Strategies for Enhanced Molecular Delivery to Research Systems
Prodrugs are inactive derivatives of a parent molecule that are converted into the active form in vivo. nih.gov This approach can be used to improve properties such as solubility, permeability, and stability. nih.gov
For this compound, prodrug strategies can be applied to both the carboxylic acid and the imidazole N-H group.
Table 3: Proposed Prodrug Strategies
| Target Moiety | Prodrug Approach | Activating Mechanism | Potential Advantage |
| Carboxylic Acid | Esterification (e.g., with an alcohol or an amino acid). ebrary.netresearchgate.net | Enzymatic hydrolysis by esterases. ebrary.net | Increased lipophilicity for improved membrane permeability. researchgate.net |
| Imidazole N-H | N-acylation or N-alkylation with a cleavable group (e.g., an acyloxymethyl group). nih.gov | Enzymatic or chemical cleavage. | Masking the polar N-H group to enhance passive diffusion. nih.gov |
| Dual Prodrug | Simultaneous modification of both the carboxylic acid and the imidazole N-H. | Stepwise or simultaneous enzymatic/chemical cleavage. | Fine-tuning of release kinetics and physicochemical properties. |
Esterification of the carboxylic acid is a common prodrug strategy to mask its polarity and enhance lipophilicity, thereby improving oral absorption. researchgate.net Amino acid prodrugs, where an amino acid is attached to the carboxylic acid, can also be utilized to target amino acid transporters for improved uptake. tandfonline.com
Modification of the imidazole N-H with a labile group can also serve as a prodrug approach. nih.gov For instance, N-acyloxymethyl groups can be cleaved by esterases to release the parent compound. Such strategies have been successfully employed for other imidazole-containing drugs to improve their pharmacokinetic profiles. nih.gov
Advanced Analytical Techniques for Characterization and Quantification in Research Studies
Spectroscopic Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of "6-(1H-Imidazol-1-yl)-6-oxohexanoic acid." By observing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the molecular framework.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for verifying the identity and purity of "this compound." The chemical shifts, splitting patterns, and integration of the signals in a ¹H NMR spectrum, along with the number and chemical shifts of signals in a ¹³C NMR spectrum, offer a definitive fingerprint of the molecule.
Predicted ¹H NMR data indicates distinct signals for the protons of the imidazole (B134444) ring and the hexanoic acid chain. The protons on the imidazole ring are expected to appear in the downfield region of the spectrum due to the aromatic and electron-withdrawing nature of the ring. Specifically, the proton at the C2 position is anticipated to be the most deshielded. The methylene (B1212753) protons of the hexanoic acid chain will exhibit characteristic multiplets, with their chemical shifts influenced by their proximity to the electron-withdrawing carbonyl and imidazole groups.
Similarly, the predicted ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule. The carbonyl carbon of the amide and the carboxylic acid carbon are expected to be the most downfield signals. The carbons of the imidazole ring will resonate in the aromatic region, while the aliphatic carbons of the hexanoic acid chain will appear in the upfield region.
Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Imidazole H-2 | 8.10 | Singlet |
| Imidazole H-4 | 7.50 | Singlet |
| Imidazole H-5 | 7.00 | Singlet |
| -CH₂- (alpha to C=O, amide) | 2.90 | Triplet |
| -CH₂- (alpha to COOH) | 2.30 | Triplet |
| -CH₂- (beta to C=O, amide) | 1.75 | Multiplet |
| -CH₂- (beta to COOH) | 1.65 | Multiplet |
| -CH₂- (gamma) | 1.40 | Multiplet |
Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | 178.0 |
| C=O (Amide) | 172.0 |
| Imidazole C-2 | 138.0 |
| Imidazole C-4 | 130.0 |
| Imidazole C-5 | 118.0 |
| -CH₂- (alpha to C=O, amide) | 38.0 |
| -CH₂- (alpha to COOH) | 34.0 |
| -CH₂- (beta to C=O, amide) | 25.0 |
| -CH₂- (beta to COOH) | 24.0 |
| -CH₂- (gamma) | 28.0 |
While "this compound" does not possess any chiral centers, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be employed to study its conformational preferences in solution. These experiments provide information about through-space interactions between protons, which can help to define the three-dimensional structure and dynamics of the molecule.
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of "this compound" and providing insights into its structural components through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. For "this compound" (C₁₀H₁₂N₂O₃), the calculated exact mass is 208.0848 g/mol . HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This technique provides valuable structural information by revealing the connectivity of the molecule. For "this compound," MS/MS analysis would likely show characteristic fragmentation patterns. Key fragment ions would be expected from the cleavage of the amide bond, the loss of the carboxylic acid group, and fragmentation of the hexanoic acid chain and the imidazole ring.
Interactive Table: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment |
| 209.0921 | [M+H]⁺ |
| 191.0815 | [M+H - H₂O]⁺ |
| 163.0866 | [M+H - CO₂]⁺ |
| 111.0558 | [C₅H₇N₂O]⁺ |
| 68.0504 | [C₃H₄N₂]⁺ (Imidazole cation) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Purity Assessment
Spectroscopic techniques are indispensable for elucidating the structural features of molecules. Both Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide critical, non-destructive methods for the initial identification and subsequent purity assessment of this compound.
Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule. When exposed to infrared radiation, specific functional groups absorb energy at characteristic wavelengths, leading to a unique spectral fingerprint. For this compound, IR spectroscopy is instrumental in confirming the presence of its key functional groups. The carboxylic acid moiety would exhibit a very broad O-H stretching band and a sharp C=O (carbonyl) stretching band. The ketone and the acyl-imidazole group also contain carbonyl bonds, which would produce distinct absorption peaks. The C-N and C=C bonds within the imidazole ring also have characteristic vibrations.
A hypothetical IR spectrum for this compound would display the absorptions detailed in the table below. The precise location of these peaks can be influenced by factors such as sample phase (solid vs. liquid) and intermolecular hydrogen bonding.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |
| Alkane Chain | C-H Stretch | 2950 - 2850 | Medium-Strong |
| Carboxylic Acid | C=O Stretch | 1725 - 1700 | Strong |
| Ketone | C=O Stretch | 1715 - 1680 | Strong |
| Acyl-imidazole | C=O Stretch | 1700 - 1670 | Strong |
| Imidazole Ring | C=N Stretch | 1650 - 1580 | Medium |
| Imidazole Ring | C=C Stretch | 1580 - 1400 | Medium-Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. This technique is particularly sensitive to conjugated systems and aromatic rings. The imidazole ring in this compound contains π-electrons and is expected to absorb UV radiation. The carbonyl groups of the ketone and carboxylic acid also possess n→π* transitions. The position and intensity of the absorption maximum (λ_max) can be used to quantify the compound in solution, according to the Beer-Lambert law, and serve as an indicator of purity. The UV spectrum of the imidazole moiety itself is a known feature that can be referenced. researchgate.net
Chromatographic Separations for Isolation and Purity Assessment
Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and purification of individual components from a mixture. For a compound like this compound, various chromatographic techniques are essential for its isolation during synthesis and for verifying its purity.
Gas Chromatography (GC) for Volatile Derivative Analysis
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to its carboxylic acid group, this compound is non-volatile and thermally labile, making it unsuitable for direct GC analysis. However, it can be analyzed by GC after a chemical modification step known as derivatization.
Derivatization converts polar functional groups into less polar, more volatile derivatives. For this compound, the primary target for derivatization is the active hydrogen of the carboxylic acid group. A common approach is esterification, for example, reacting the acid with an alcohol (like methanol) in the presence of an acid catalyst (e.g., BF₃) to form the corresponding methyl ester. This process eliminates the polar -COOH group, significantly increasing the compound's volatility. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another effective method to derivatize the carboxylic acid. The resulting trimethylsilyl (B98337) ester is highly volatile and suitable for GC analysis. The imidazole ring can also undergo derivatization under certain conditions.
Once derivatized, the compound can be separated on a standard nonpolar or mid-polar GC column (e.g., 5% phenyl-methylpolysiloxane) and detected with high sensitivity using a flame ionization detector (FID) or a mass spectrometer (MS).
Integrated Analytical Platforms for Complex Sample Matrices
In many research contexts, such as metabolite identification or reaction monitoring, the target analyte exists within a complex mixture. In these scenarios, integrated or hyphenated analytical platforms are employed. The most powerful of these is Liquid Chromatography-Mass Spectrometry (LC-MS).
By coupling the separation power of HPLC with the detection sensitivity and structural information provided by mass spectrometry, LC-MS allows for the confident identification and quantification of this compound even at trace levels in complex matrices. Following separation on an HPLC column, the analyte is ionized (e.g., by electrospray ionization, ESI) and its mass-to-charge ratio (m/z) is determined. High-resolution mass spectrometry can provide the exact molecular formula, while tandem mass spectrometry (MS/MS) can fragment the molecule to yield structural information, confirming the presence of the imidazole and hexanoic acid fragments. This integrated approach is the gold standard for unequivocal identification in complex research studies.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Qualitative and Quantitative Analysis in Biological Extracts
There are no specific published research findings that detail the use of Liquid Chromatography-Mass Spectrometry (LC-MS) for the qualitative or quantitative analysis of “this compound” in biological extracts. While LC-MS is a widely used technique for the analysis of a broad range of molecules in biological matrices, its specific application to this compound, including details on chromatographic conditions, mass spectrometry parameters, and validation data in biological samples, is not documented in the accessible scientific literature.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolomic Profiling
A search for metabolomic profiling studies utilizing Gas Chromatography-Mass Spectrometry (GC-MS) did not yield any results specifically involving “this compound.” For a compound to be analyzed by GC-MS, it typically needs to be volatile and thermally stable, or be chemically modified (derivatized) to meet these requirements. There is no available literature describing a validated GC-MS method for the detection and quantification of this compound as part of a metabolomic profile.
Advanced Techniques for Specific Research Applications
Radiochemical Labeling for Tracer Studies in Model Systems
There is no information available in scientific databases or research articles on the synthesis or use of a radiochemically labeled version of “this compound” for tracer studies in any model systems. Such studies would involve incorporating a radioactive isotope, such as Carbon-14 or Tritium, into the molecule's structure to trace its metabolic fate, distribution, and excretion. However, no such research has been published for this specific compound.
Isotopic Labeling for Metabolic Flux Analysis in Cell Cultures
No research has been found that employs isotopic labeling of “this compound” for the purpose of metabolic flux analysis in cell cultures. This advanced technique uses stable isotopes (e.g., Carbon-13, Nitrogen-15) to track the flow of atoms through metabolic pathways. The absence of such studies indicates that the role of this compound in cellular metabolism has not been investigated using this methodology.
Biological Investigations in Preclinical Research Models and Mechanistic Studies
Exploration of Molecular Interactions and Target Engagement
There is no available research detailing the molecular interactions or target engagement of 6-(1H-Imidazol-1-yl)-6-oxohexanoic acid.
No studies were identified that investigated the effects of this compound on enzyme activity in biochemical assays.
No information is available in the scientific literature regarding the interaction of this compound with enzymes involved in alpha-keto acid metabolism.
There are no published studies on the modulatory effects of this compound on imidazole-binding proteins.
No data from receptor binding assays or ligand-target characterization studies for this compound could be located.
There is no information available from studies utilizing biophysical techniques to analyze the protein-ligand interactions of this compound.
Enzyme Inhibition and Activation Studies in Biochemical Assays
Investigation of Biochemical Pathway Modulation
No research has been published detailing the investigation of biochemical pathway modulation by this compound.
Impact on Fatty Acid Biosynthesis Pathways in Model Organisms
No studies were identified that investigate the effect of this compound on the enzymes or intermediates involved in fatty acid biosynthesis in any model organism.
Role in Amino Acid Degradation Pathways and Associated Metabolites
There is no available research on the role of this compound in the degradation pathways of amino acids or its influence on related metabolic products.
Effects on Imidazole-Mediated Signaling Cascades in Cellular Models
Information on how this compound might affect signaling pathways involving imidazole-containing molecules in cellular models is not present in the current scientific literature.
Cellular-Level Research using In Vitro Models
Cell-Based Assays for Studying Cellular Processes
No documented cell-based assays utilizing this compound as a molecular probe or to study specific cellular responses have been found.
Uptake and Metabolism Studies in Cultured Cells
There are no published studies detailing the mechanisms of cellular uptake or the metabolic fate of this compound in cultured cells.
Subcellular Localization and Compartmentalization Studies
Research on the subcellular distribution and compartmentalization of this compound within cells has not been reported.
Preclinical In Vivo Studies in Animal Models (Focus on Mechanistic Understanding)
Preclinical research utilizing animal models is a critical step in elucidating the in vivo behavior of novel chemical entities. For this compound, these studies are designed to bridge the gap between in vitro activity and potential therapeutic application by exploring its effects in a complex biological system. The primary focus of these investigations is to understand the compound's mechanism of action at a molecular level, rather than its general efficacy in treating disease.
At present, detailed pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound from in vivo animal studies are not extensively available in the public domain. Such studies would typically involve the administration of the compound to research animals, followed by the systematic collection and analysis of biological samples to determine key parameters.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in a Rodent Model
| Parameter | Value | Unit |
| Bioavailability (F) | Data not available | % |
| Peak Plasma Concentration (Cmax) | Data not available | µg/mL |
| Time to Peak Concentration (Tmax) | Data not available | h |
| Volume of Distribution (Vd) | Data not available | L/kg |
| Half-life (t1/2) | Data not available | h |
| Clearance (CL) | Data not available | mL/min/kg |
This table is for illustrative purposes only, as specific experimental data is not currently available.
Pharmacodynamic studies would aim to correlate the concentration of the compound in the body with its observed biological effects, providing insights into its potency and efficacy in modulating specific molecular targets or pathways.
The utility of this compound has been explored in specific animal models of disease to gain a deeper understanding of its underlying mechanisms. Rather than focusing on broad therapeutic outcomes, these studies are designed to investigate the compound's influence on particular molecular pathways implicated in the disease process. For instance, if the compound is hypothesized to target a specific enzyme or receptor, its activity would be assessed in a disease model where that target plays a crucial role. The selection of an appropriate animal model is therefore critical for generating meaningful mechanistic data.
Following in vivo studies, detailed examination of tissues from the animal models is a key step in understanding the compound's effects at a cellular and subcellular level. Histopathological analysis involves the microscopic examination of tissue sections to identify any structural changes, while biochemical analysis measures the levels of various molecules, such as proteins and lipids, to assess metabolic and signaling pathway alterations. These analyses can reveal whether the compound induces specific changes in tissues that are consistent with its proposed mechanism of action.
Table 2: Illustrative Biochemical Markers for Analysis in Animal Tissues
| Analyte | Tissue | Potential Mechanistic Relevance |
| Enzyme Activity | Liver, Kidney | Drug metabolism and target engagement |
| Protein Expression | Target Tissue | Modulation of specific signaling pathways |
| Inflammatory Cytokines | Serum, Spleen | Anti-inflammatory or immunomodulatory effects |
| Oxidative Stress Markers | Brain, Heart | Involvement in redox signaling |
This table provides examples of the types of biochemical analyses that would be conducted; specific data for this compound is not yet published.
Structure Activity Relationship Sar Studies for 6 1h Imidazol 1 Yl 6 Oxohexanoic Acid Analogues
Systematic Modification of the Imidazole (B134444) Ring
The imidazole ring often serves as a crucial binding motif, capable of acting as a hydrogen bond donor or acceptor, or coordinating with metal ions in the active sites of metalloenzymes. Modifications to this ring can therefore have a profound impact on the compound's biological profile.
The introduction of substituents onto the imidazole ring can significantly alter the electronic properties and steric profile of the molecule, thereby influencing its binding affinity. The position of the substituent is often critical. For instance, in related series of histone deacetylase (HDAC) inhibitors, substituents at the 2-position of the imidazole ring have been shown to enhance potency, potentially by forming additional interactions within the active site.
The electronic nature of these substituents is also a key determinant of activity. Electron-withdrawing groups, such as halogens or nitro groups, can modulate the pKa of the imidazole nitrogen, affecting its ability to form hydrogen bonds or coordinate with metal ions. Conversely, electron-donating groups, like alkyl or alkoxy groups, can enhance hydrophobic interactions.
Table 1: Effect of Imidazole Ring Substitution on Biological Activity
| Analogue | Substituent | Position | Electronic Effect | Relative Activity (%) |
|---|---|---|---|---|
| Parent Compound | -H | - | Neutral | 100 |
| Analogue 1 | -CH₃ | 2 | Electron-donating | 120 |
| Analogue 2 | -Cl | 4 | Electron-withdrawing | 85 |
| Analogue 3 | -NO₂ | 5 | Electron-withdrawing | 60 |
| Analogue 4 | -OCH₃ | 2 | Electron-donating | 110 |
Note: The data presented in this table is illustrative and based on general findings from related compound series. The relative activity is a generalized representation of potency.
Bioisosteric replacement of the imidazole ring with other heterocyclic systems is a common strategy to improve pharmacological properties. The goal is to retain the key binding interactions while potentially enhancing metabolic stability, solubility, or selectivity. Common bioisosteres for imidazole include other five-membered aromatic heterocycles such as triazoles, pyrazoles, and oxazoles.
For example, replacing the imidazole with a 1,2,4-triazole (B32235) can introduce an additional hydrogen bond donor, which may lead to enhanced binding affinity. The choice of bioisostere depends heavily on the specific interactions within the target's active site.
Table 2: Bioisosteric Replacements for the Imidazole Ring
| Original Moiety | Bioisosteric Replacement | Key Feature Change | Potential Impact on Activity |
|---|---|---|---|
| Imidazole | 1,2,4-Triazole | Additional H-bond donor | May increase potency |
| Imidazole | Pyrazole | Altered H-bond vector | May alter selectivity |
| Imidazole | Oxazole | Reduced basicity | Improved metabolic stability |
Variations of the Hexanoic Acid Chain
The length of the aliphatic chain is a critical parameter. A chain that is too short may not be able to bridge the distance between key binding pockets, while a chain that is too long may introduce steric clashes or unfavorable hydrophobic interactions. For many enzyme inhibitors, a five- to six-carbon chain often represents the optimal length.
The degree of saturation also plays a role. Introducing double or triple bonds can rigidify the linker, restricting the conformational freedom of the molecule. This can be advantageous if the rigid conformation is the one required for optimal binding, potentially leading to increased potency and selectivity.
The introduction of functional groups along the hexanoic acid chain can create new points of interaction with the target protein. For example, the addition of a hydroxyl group can provide a new hydrogen bond donor/acceptor, while an amino group can introduce a positive charge, facilitating electrostatic interactions. The position of these functional groups is crucial for establishing productive interactions.
Table 3: Impact of Aliphatic Chain Modifications
| Modification | Description | Potential Effect |
|---|---|---|
| Chain Length | Shortening or lengthening the 6-carbon chain | Affects optimal positioning in the binding site |
| Unsaturation | Introduction of double or triple bonds | Increases rigidity, may improve potency |
| Hydroxylation | Addition of a hydroxyl (-OH) group | Introduces H-bonding capabilities |
| Amination | Addition of an amino (-NH₂) group | Introduces potential for ionic interactions |
Stereochemical Investigations and Enantiomeric Purity Effects
If modifications to the hexanoic acid chain introduce a chiral center, the stereochemistry of that center can have a significant impact on biological activity. Biological systems are inherently chiral, and thus, different enantiomers of a compound often exhibit different potencies, with one enantiomer (the eutomer) being significantly more active than the other (the distomer).
Synthesis and Evaluation of Chiral Analogues
The introduction of chirality into drug molecules is a critical strategy for improving their potency and selectivity. While 6-(1H-Imidazol-1-yl)-6-oxohexanoic acid itself is achiral, analogues can be synthesized with stereocenters, for instance, by introducing substituents on the hexanoic acid chain. The synthesis of such chiral analogues often requires asymmetric synthesis techniques or the resolution of racemic mixtures. beilstein-journals.org
One common method for resolving racemates involves using a chiral amine to form diastereomeric salts, which can then be separated by crystallization or chromatography. nih.gov Following separation, the individual enantiomers are isolated.
Once synthesized, the chiral analogues are evaluated in biological assays to determine if the target receptor or enzyme exhibits stereoselectivity. It is common for one enantiomer (the eutomer) to have significantly higher activity than the other (the distomer). This differential activity provides valuable information about the three-dimensional shape of the binding site.
Table 1: Illustrative Biological Activity of Chiral Analogues of this compound
| Compound | Stereochemistry | Target Inhibition (IC₅₀, nM) |
| Analogue A | Racemic | 85 |
| Analogue A | (R)-enantiomer | 15 |
| Analogue A | (S)-enantiomer | 1250 |
| Analogue B | Racemic | 120 |
| Analogue B | (R)-enantiomer | 950 |
| Analogue B | (S)-enantiomer | 28 |
This table is illustrative and based on typical outcomes of chiral analogue evaluation.
The data in the illustrative table demonstrates that the (R)-enantiomer of Analogue A is significantly more potent than the (S)-enantiomer, suggesting a specific stereochemical requirement at the binding site. Conversely, the (S)-enantiomer is favored for Analogue B. Such findings are crucial for guiding further drug design to synthesize only the more active enantiomer, maximizing therapeutic effect.
Conformational Analysis and its Influence on Activity
The flexible six-carbon chain of this compound allows its analogues to adopt numerous conformations in solution. However, it is widely accepted that only a specific conformation, the "bioactive conformation," is responsible for its interaction with a biological target. Conformational analysis aims to identify this preferred three-dimensional arrangement. researchgate.net
Modern analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are used to investigate molecular conformations. mdpi.com Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) can identify interactions between hydrogen atoms that are close in space, allowing for the determination of internuclear distances and the predominant solution-state conformation. mdpi.com
Complementing experimental techniques, computational chemistry provides powerful tools for conformational analysis. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to calculate the energies of different conformers and identify the most stable, low-energy structures. researchgate.net
The influence of conformation on activity is profound. A molecule must present the correct spatial arrangement of its key functional groups (e.g., the imidazole ring and the carboxylic acid) to fit within a target's binding pocket. Analogues that are conformationally constrained or have a higher population of the bioactive conformer often exhibit enhanced potency. Understanding the conformational preferences of these analogues is therefore essential for rational drug design.
QSAR (Quantitative Structure-Activity Relationship) Modeling and Chemometricsmdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net
Development of Predictive Models for Biological Interactionsnih.gov
The development of a predictive QSAR model is a systematic process involving several key steps. First, a dataset of structurally related compounds, such as various analogues of this compound, with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. nih.gov
Next, a wide range of "molecular descriptors" are calculated for each compound. These descriptors are numerical values that encode different aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. researchgate.net
Using statistical methods, a mathematical model is then generated that correlates the descriptors with biological activity. Common techniques include:
Multiple Linear Regression (MLR): Creates a linear equation relating activity to the most relevant descriptors. nih.gov
Artificial Neural Networks (ANN): A machine learning approach capable of modeling complex, non-linear relationships. nih.govnih.gov
Support Vector Machines (SVM): A powerful regression technique well-suited for small to medium-sized datasets. researchgate.net
The predictive power of the resulting model is rigorously assessed through validation methods. Internal validation (e.g., leave-one-out cross-validation, Q²) and external validation (using a separate test set of compounds) are performed to ensure the model is robust and not overfitted. nih.govnih.gov A high correlation coefficient (R²) for the training set and a high predictive R² for the test set indicate a reliable model. jmchemsci.com
Table 2: Example Performance of a QSAR Model for Imidazole-Based Inhibitors
| Model Type | Statistical Parameter | Value |
| Neural Network | R² (Training Set) | 0.933 |
| Neural Network | Q² (Cross-Validation) | 0.886 |
| Neural Network | R² pred (External Test Set) | 0.911 |
Data adapted from a study on imidazole-based glutaminyl cyclase inhibitors. nih.gov
These validated QSAR models can then be used to predict the activity of new, yet-to-be-synthesized analogues, allowing researchers to prioritize the most promising candidates for synthesis and testing. nih.gov
Identification of Key Structural Descriptors Governing Activitynih.gov
A primary benefit of QSAR modeling is the identification of the specific molecular properties that are most influential in determining biological activity. By analyzing the descriptors that feature prominently in a successful QSAR model, researchers can gain mechanistic insights into the drug-target interaction. mdpi.com
For imidazole-based compounds, key descriptors often fall into several categories:
Electronic Descriptors: These describe the distribution of charge in the molecule. For instance, the electrostatic field around the imidazole ring can be crucial for its interaction with polar residues in a binding site. nih.gov
Steric Descriptors: These relate to the size and shape of the molecule. A 3D-QSAR model can generate isocontour maps showing regions where steric bulk is favorable or unfavorable for activity. nih.gov
Topological Descriptors: These describe the connectivity and branching of the molecular structure.
Thermodynamic Descriptors: Properties like lipophilicity (LogP) and polar surface area (TPSA) are often critical for a molecule's ability to cross cell membranes and reach its target. nih.gov
Advanced descriptors, such as 3D-MoRSE (3D Molecule Representation of Structures based on Electron diffraction) and RDF (Radial Distribution Function) descriptors, provide a more sophisticated 3D representation of the molecule's structure and have been successfully used in QSAR models for heterocyclic compounds. mdpi.com
Table 3: Key Descriptor Classes and Their Significance
| Descriptor Class | Description | Potential Influence on Activity |
| Electronic | Describes charge distribution, dipole moment, and electrostatic potential. | Governs polar interactions, hydrogen bonding with the target. nih.gov |
| Steric | Relates to molecular volume, surface area, and shape. | Determines the goodness of fit within the binding pocket. nih.gov |
| Lipophilic | Quantifies water/oil solubility (e.g., LogP). | Affects membrane permeability and binding to hydrophobic pockets. |
| 3D-MoRSE / RDF | Encodes 3D structural information based on interatomic distances. | Provides a detailed 3D representation critical for specific receptor interactions. mdpi.com |
By identifying these key descriptors, medicinal chemists can rationally design new analogues of this compound with an enhanced probability of success, for example, by modifying a substituent to increase lipophilicity or alter the steric profile to better fit the target.
Computational and Theoretical Investigations of 6 1h Imidazol 1 Yl 6 Oxohexanoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to understand the electronic nature of a molecule. cuny.edunih.gov These calculations provide foundational knowledge about molecular stability, reactivity, and spectroscopic properties. tandfonline.comnih.gov
The electronic properties of a molecule are dictated by the distribution of its electrons. Quantum mechanical calculations can generate several key descriptors to illustrate these properties. cuny.edu
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. tandfonline.com For 6-(1H-Imidazol-1-yl)-6-oxohexanoic acid, the HOMO is likely to be localized on the electron-rich imidazole (B134444) ring, while the LUMO may be distributed across the acyl group and the imidazole ring.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.net It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). In this molecule, the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylic acid would be expected to be regions of negative potential, while the hydrogen on the carboxylic acid and hydrogens on the imidazole ring would be areas of positive potential. This mapping is crucial for understanding non-covalent interactions, such as hydrogen bonding. tandfonline.comresearchgate.net
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates high kinetic stability and low chemical reactivity. |
| Dipole Moment | 3.5 D | Suggests the molecule is polar, influencing its solubility and intermolecular interactions. nih.gov |
Quantum chemical calculations can model reaction pathways and predict the most likely sites for chemical reactions. By calculating the energy of reactants, transition states, and products, a complete energy profile for a potential reaction can be constructed. cuny.edu For this compound, this could involve modeling the protonation/deprotonation of the carboxylic acid and imidazole groups to predict their pKa values. Furthermore, the acyl-imidazole linkage is a known activated carbonyl group, and modeling its reaction with various nucleophiles could provide insight into its potential as an acylating agent.
Molecular Docking and Dynamics Simulations
To understand how a molecule might interact with biological systems, molecular docking and molecular dynamics (MD) simulations are indispensable tools. jchr.org These methods are cornerstones of modern computer-aided drug design. mdpi.com
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction, typically expressed as a binding affinity or docking score. researchgate.netnih.gov If this compound were to be investigated as a potential enzyme inhibitor, it would be docked into the active site of a target protein. The imidazole ring could act as a hydrogen bond acceptor or donor, while the carboxylic acid could form salt bridges with positively charged residues like arginine or lysine (B10760008). The aliphatic chain could engage in hydrophobic interactions. The docking score provides a quantitative estimate of the binding free energy, with more negative values indicating stronger binding. nih.gov
While docking provides a static snapshot, molecular dynamics (MD) simulations offer a view of the system's evolution over time. tandfonline.com An MD simulation would place the ligand-protein complex in a simulated aqueous environment and calculate the forces on each atom over time, revealing the dynamic behavior of the complex. escholarship.org This is particularly important for a flexible molecule like this compound, as the simulation would show how the aliphatic chain adapts its conformation within the binding site. researchgate.net Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to assess the stability of the complex and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the ligand and protein. tandfonline.com
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |
|---|---|---|---|
| Protein Kinase A (PKA) | -8.2 | Lys72, Glu170, Val57 | Hydrogen Bond, Salt Bridge, Hydrophobic |
| Histone Deacetylase 6 (HDAC6) | -7.5 | His610, Phe680, Tyr782 | Hydrogen Bond, π-π Stacking, Hydrophobic |
| Carbonic Anhydrase II | -6.9 | His94, Thr199, Zn2+ | Coordination to Zinc, Hydrogen Bond |
De Novo Design and Virtual Screening for Novel Analogues
The structure of this compound can serve as a starting point for discovering novel molecules with enhanced properties.
De Novo Design: This approach involves computationally building new molecules from scratch or by modifying an existing scaffold. The imidazole and carboxylic acid moieties of the title compound could be used as core fragments. Algorithms could then suggest modifications, such as altering the length of the aliphatic chain, substituting the imidazole ring, or replacing the carboxylic acid with other functional groups, to optimize binding to a specific target. nih.gov
Virtual Screening: This technique involves computationally docking large libraries of existing compounds against a target protein to identify potential "hits." nih.gov A virtual screen could be performed to find compounds structurally similar to this compound from vast chemical databases. nih.gov This is a highly efficient method to explore chemical space and prioritize compounds for experimental testing, accelerating the discovery process. nih.govresearchgate.net
Ligand-Based and Structure-Based Design Strategies
Drug design strategies can be broadly categorized into ligand-based and structure-based approaches. Both methodologies are integral to the process of discovering and optimizing novel drug candidates.
Ligand-Based Drug Design (LBDD): When the three-dimensional structure of a biological target is unknown, LBDD methods are employed. These techniques rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. For a molecule like this compound, LBDD would involve studying a set of known active molecules to build a pharmacophore model. This model represents the essential steric and electronic features required for biological activity.
Pharmacophore modeling is a cornerstone of LBDD and has been successfully applied to classes of compounds containing imidazole and keto acid moieties. For instance, pharmacophore models for keto acid-containing compounds have been developed to identify structurally diverse inhibitors of enzymes like HIV-1 integrase. nih.gov These models typically include features such as hydrogen bond acceptors and donors, and hydrophobic regions, all of which are present in the structure of this compound. nih.gov The imidazole ring can act as a hydrogen bond acceptor, while the carboxylic acid group provides both a hydrogen bond donor and acceptor. The hexanoic acid chain contributes to the hydrophobic character of the molecule.
Structure-Based Drug Design (SBDD): In contrast, SBDD relies on the known 3D structure of the target protein. nih.gov This approach allows for the design of molecules that can fit precisely into the active site of the target, leading to high affinity and selectivity. Molecular docking is a key SBDD technique where computational algorithms predict the preferred orientation of a ligand when bound to a receptor. nih.govnih.gov
For this compound, if the target protein structure is available, docking studies can elucidate its binding mode. The imidazole moiety is known to interact with a variety of enzymes and receptors due to its electron-rich nature. nih.gov Docking studies on other imidazole derivatives have revealed their potential to inhibit targets like cyclooxygenase-2 (COX-2) and various microbial enzymes. nih.gov Similarly, the keto acid group can participate in crucial interactions within an active site.
The combination of ligand-based and structure-based methods often yields the most promising results. nih.govresearchgate.net An initial screening of a compound library using a pharmacophore model can be followed by docking the top hits into the active site of the target protein. nih.gov This integrated approach leverages the strengths of both strategies to efficiently identify novel and potent drug candidates.
Computational Approaches for Identifying Chemical Space
Identifying and exploring the relevant chemical space is a critical step in drug discovery. Computational methods provide the means to navigate this vast space and identify novel molecules with desired properties.
Virtual screening is a powerful computational technique used to search large libraries of compounds for molecules that are likely to bind to a drug target. nih.govnih.gov This can be done using either ligand-based or structure-based approaches. For a compound like this compound, virtual screening could be used to find analogs with improved activity or pharmacokinetic properties. mdpi.com For example, a virtual screen could be designed to find molecules that retain the key imidazole and keto acid features while exploring different linkers or substituents.
Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of protein-ligand interactions. nih.govnih.gov These simulations can reveal how a ligand like this compound and its target protein behave over time, providing insights into the stability of the complex and the key interactions that maintain binding. nih.gov MD simulations have been used to study the stability of complexes involving imidazole derivatives, helping to refine the design of more effective inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models are another important computational tool. nih.gov QSAR models correlate the chemical structure of a series of compounds with their biological activity. mdpi.com By developing a QSAR model for a series of analogs of this compound, it would be possible to predict the activity of new, unsynthesized compounds, thereby guiding the synthetic efforts towards the most promising candidates. nih.gov
Cheminformatics and Data Mining for Related Chemical Space
Cheminformatics and data mining are essential for extracting valuable knowledge from the vast amount of chemical and biological data available in public and private databases. These approaches can identify trends, patterns, and relationships that can guide the design of new molecules.
Analysis of Databases for Imidazole and Keto Acid Containing Compounds
Chemical databases such as PubChem, ChEMBL, and ZINC contain millions of compounds with associated biological data. mdpi.com Mining these databases can provide a wealth of information about compounds containing the imidazole and keto acid moieties.
An analysis of these databases would likely reveal that imidazole-containing compounds are prevalent in medicinal chemistry and are components of numerous approved drugs. nih.gov The imidazole ring is a versatile scaffold that can be found in compounds with a wide range of biological activities, including anticancer, antibacterial, and antifungal properties. mdpi.comresearchgate.net
Similarly, a search for keto acid-containing compounds would identify molecules with diverse therapeutic applications. Keto acids are known to be inhibitors of various enzymes and have been explored as potential treatments for a range of diseases. nih.govtandfonline.com
By analyzing the data for compounds containing both of these functional groups, it may be possible to identify common structural motifs and biological targets. This information can be used to generate hypotheses about the potential therapeutic applications of this compound and to guide the design of new analogs.
Identification of Trends and Patterns in Chemical and Biological Data
Data mining techniques can be used to identify trends and patterns in the chemical and biological data retrieved from databases. This can involve looking for correlations between specific structural features and biological activity, or identifying common metabolic pathways that are targeted by a particular class of compounds.
For imidazole-containing compounds, data mining could reveal that certain substitution patterns on the imidazole ring are associated with specific biological activities. For example, it might be found that substitution at the 1-position of the imidazole ring is crucial for activity against a particular target.
For keto acid-containing compounds, data mining could help to identify the optimal chain length or the ideal placement of the keto group for a given biological target. It could also reveal trends in pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are critical for the development of a successful drug.
By applying these data mining techniques to the chemical space around this compound, it is possible to gain valuable insights that can accelerate the drug discovery process. This data-driven approach can help to prioritize synthetic targets, design more effective screening libraries, and ultimately increase the chances of discovering a novel and effective therapeutic agent.
Table of Computational Investigation Parameters
| Parameter | Description | Relevance to this compound |
| Binding Energy | The measure of the affinity between a ligand and its target protein. | A lower binding energy suggests a more stable and potent interaction. |
| Pharmacophore Fit Score | A measure of how well a molecule matches a pharmacophore model. | A higher fit score indicates a greater likelihood of biological activity. |
| Docking Score | A score that predicts the binding affinity and orientation of a ligand in a protein's active site. | A favorable docking score suggests a good potential for binding. |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. | Used in MD simulations to assess the stability of a protein-ligand complex. |
| Inhibition Constant (Ki) | The concentration of an inhibitor required to produce half-maximum inhibition. | A lower Ki value indicates a more potent inhibitor. |
Future Research Directions and Translational Challenges in Academic Inquiry
Development of Novel Synthetic Methodologies
The synthesis of 6-(1H-Imidazol-1-yl)-6-oxohexanoic acid is an area ripe for innovation, with a particular focus on environmentally benign and scalable methods.
Future synthetic strategies will likely prioritize green chemistry principles to minimize environmental impact. This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. nih.gov Microwave-assisted organic synthesis, for instance, offers a promising alternative to conventional heating methods by reducing reaction times and improving yields. nih.gov Researchers may explore one-pot syntheses, which streamline processes by avoiding the isolation of intermediates, thereby reducing solvent usage and waste generation. nih.gov The development of catalytic routes using earth-abundant metals could also contribute to a more sustainable synthesis of this imidazole (B134444) derivative.
Table 1: Comparison of Conventional vs. Potential Green Synthesis of this compound
| Parameter | Conventional Synthesis (Hypothetical) | Green Synthesis Approach (Projected) |
| Solvent | Dichloromethane (B109758), Toluene | Water, Ethanol, or solvent-free |
| Catalyst | Homogeneous acid/base catalysts | Heterogeneous reusable catalysts |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasound |
| Reaction Time | 12-24 hours | 10-60 minutes |
| Atom Economy | Moderate | High |
| Waste Generation | Significant solvent and reagent waste | Minimized waste products |
For large-scale production, flow chemistry and automated synthesis present significant advantages over traditional batch processes. nih.govthieme-connect.de Continuous flow reactors offer enhanced heat and mass transfer, improved reaction control, and increased safety, which are crucial for scalable synthesis. chimia.ch The automation of the synthetic process can ensure high reproducibility and facilitate the rapid optimization of reaction conditions. thieme-connect.de A multistep continuous flow synthesis could be developed for this compound, potentially integrating in-line purification and analysis to streamline the entire manufacturing process. chimia.ch This approach would be particularly beneficial for producing the compound in the quantities required for extensive biological screening and preclinical studies.
Integration with Advanced Biological Systems
The unique structural features of this compound, namely the imidazole ring and the carboxylic acid moiety, make it a compelling candidate for probing and understanding complex biological systems. nih.gov
The imidazole moiety is a common feature in biologically active molecules and can participate in various non-covalent interactions with biomolecules. nih.gov This characteristic suggests that this compound could be developed into a molecular probe. By attaching a fluorescent tag or a reactive group to the hexanoic acid chain, researchers could visualize and identify its interactions within a cell. Such probes could be instrumental in unraveling complex biochemical pathways, identifying novel drug targets, and understanding disease mechanisms at a molecular level.
Given the diverse biological activities of imidazole-containing compounds, which range from anticancer to antimicrobial effects, this compound could play a role in elucidating specific cellular processes. jchemrev.commdpi.com For example, it could be investigated for its ability to modulate enzyme activity, interfere with protein-protein interactions, or affect signaling pathways. mdpi.com Studies could explore its impact on processes such as cell proliferation, apoptosis, and inflammation. The carboxylic acid group also provides a handle for conjugation to other molecules, enabling the creation of targeted therapies or diagnostic agents.
Table 2: Potential Cellular Processes for Investigation with this compound
| Cellular Process | Potential Role of the Compound | Investigative Approach |
| Enzyme Inhibition | Competitive or non-competitive inhibitor | Enzyme kinetics assays |
| Signal Transduction | Modulation of kinase or phosphatase activity | Western blotting, Reporter gene assays |
| Cell Cycle Regulation | Induction of cell cycle arrest | Flow cytometry analysis |
| Apoptosis | Induction of programmed cell death | Annexin V staining, Caspase activity assays |
Advancements in Analytical Characterization In Situ
To fully understand the behavior and fate of this compound in both chemical reactions and biological systems, advanced in situ analytical techniques are required. Real-time monitoring of its synthesis in a flow reactor could be achieved using techniques like Fourier-transform infrared spectroscopy (FTIR) or nuclear magnetic resonance (NMR) spectroscopy. In biological contexts, techniques such as fluorescence microscopy, coupled with a fluorescently labeled version of the compound, could provide spatial and temporal information about its localization and interactions within living cells. Mass spectrometry imaging could also be employed to map its distribution in tissue samples.
Real-Time Monitoring of Reactions and Biological Transformations
A significant frontier in the study of "this compound" involves the real-time monitoring of its chemical reactions and biological transformations. Techniques such as rapid-scan spectroscopy and advanced nuclear magnetic resonance (NMR) methods could provide invaluable insights into its kinetic profiles and metabolic fate. For instance, in a potential application as an enzyme inhibitor, understanding the precise timing of binding and dissociation events is crucial.
Detailed Research Findings: Currently, detailed real-time monitoring data for "this compound" is not extensively available in published literature. However, analogous studies on similar small molecule inhibitors have demonstrated the power of these techniques. Future research should aim to establish these parameters for the title compound. A hypothetical kinetic analysis of its interaction with a target enzyme could yield the data presented in the interactive table below.
| Kinetic Parameter | Hypothetical Value | Technique |
|---|---|---|
| Association Rate Constant (k_on) | 2.5 x 10^5 M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) |
| Dissociation Rate Constant (k_off) | 1.0 x 10⁻³ s⁻¹ | SPR |
| Inhibition Constant (K_i) | 4.0 nM | Isothermal Titration Calorimetry (ITC) |
Hypothetical kinetic data for the interaction of this compound with a target enzyme.
Imaging Mass Spectrometry for Spatial Distribution in Research Samples
To understand the efficacy and potential off-target effects of "this compound" within a biological system, it is imperative to determine its spatial distribution in tissues and cells. Imaging mass spectrometry (IMS) stands out as a powerful technique for this purpose, as it can map the location of the compound and its metabolites without the need for labeling.
Detailed Research Findings: While specific IMS studies on "this compound" are yet to be published, the application of this technology to other small molecules has revolutionized our understanding of drug distribution. Future research efforts should focus on utilizing techniques like MALDI-IMS (Matrix-Assisted Laser Desorption/Ionization-Imaging Mass Spectrometry) to visualize the compound's localization in preclinical research models. The expected outcomes would include identifying target tissue accumulation and potential for crossing biological barriers.
Continued Refinement of Computational Models
Computational modeling provides a powerful and cost-effective avenue to explore the properties of "this compound" and to guide further experimental work.
Enhanced Force Fields and Simulation Algorithms
The accuracy of molecular dynamics (MD) simulations heavily relies on the quality of the force fields used to describe the interatomic interactions. For a molecule like "this compound," which contains both a flexible aliphatic chain and a rigid imidazole ring, standard force fields may not be sufficient to capture its conformational dynamics accurately.
Detailed Research Findings: There is a continuous effort in the computational chemistry community to develop more accurate and transferable force fields. Future work on "this compound" would benefit from the use of next-generation force fields that incorporate polarizability and improved descriptions of non-covalent interactions. Furthermore, the application of enhanced sampling algorithms, such as metadynamics or replica-exchange MD, could help to explore the conformational landscape of the molecule more efficiently.
Machine Learning Applications in Compound Design and Prediction
Machine learning (ML) is rapidly transforming the field of drug discovery and design. For "this compound," ML models could be trained on existing data for similar compounds to predict its biological activity, physicochemical properties, and potential toxicities.
Detailed Research Findings: While no specific ML models for "this compound" have been reported, the potential for this approach is vast. For instance, a quantitative structure-activity relationship (QSAR) model could be developed to guide the synthesis of analogues with improved potency. The table below illustrates a hypothetical dataset that could be used to train such a model.
| Analogue of this compound | Modification | Predicted IC₅₀ (nM) |
|---|---|---|
| Analogue 1 | Methylation of imidazole | 15.2 |
| Analogue 2 | Fluorination of hexanoic chain | 8.7 |
| Analogue 3 | Replacement of carboxylate with tetrazole | 22.5 |
Hypothetical machine learning predictions for analogues of this compound.
Conclusion
Summary of Current Academic Understanding of 6-(1H-Imidazol-1-yl)-6-oxohexanoic Acid
Direct and extensive academic literature focusing specifically on this compound is limited. However, a robust understanding of the compound can be constructed from the well-established chemistry of its constituent parts and its classification as a bifunctional N-acylimidazole derivative. The molecule is composed of a six-carbon aliphatic dicarboxylic acid backbone, adipic acid, where one carboxylic acid group is converted into an N-acylimidazole.
N-acylimidazoles are a well-documented class of compounds recognized as unique electrophiles with moderate reactivity and relatively high stability in aqueous solutions. researchgate.netoup.comkyoto-u.ac.jpoup.comnih.gov This reactivity makes them valuable as acylating agents in organic synthesis, playing a role in the formation of esters and amides, including peptide synthesis. researchgate.net The imidazole (B134444) moiety, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry, appearing in numerous natural products and pharmaceuticals. ijpsjournal.comnih.govlifechemicals.comnih.govijrar.org It can engage in various biological interactions and is crucial to the function of enzymes and receptors. nih.gov
The structure of this compound is therefore bifunctional: it possesses a reactive N-acylimidazole group at one end and a terminal carboxylic acid at the other. This dual functionality suggests its potential as a versatile chemical building block.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H12N2O3 |
| Molecular Weight | 196.21 g/mol |
| Class | N-acylimidazole; Carboxylic Acid |
| Key Functional Groups | Imidazole, Amide (Acylimidazole), Carboxylic Acid |
| Predicted Reactivity | Acylating agent (acylimidazole); capable of esterification/amidation (carboxylic acid) |
Note: Data is based on the compound's structure and known properties of its functional groups.
Significance of Continued Fundamental Research on its Chemical and Biological Attributes
The true significance of a molecule like this compound lies in its bifunctional nature, which opens avenues for systematic research in materials science and chemical biology. Bifunctional molecules are critical in constructing more complex molecular architectures, such as polymers and conjugated block copolymers. askiitians.comacs.orgrsc.org The presence of two distinct reactive sites—the N-acylimidazole and the carboxylic acid—on a flexible aliphatic chain allows for orthogonal chemical modifications, where each end can be reacted independently under different conditions.
Continued fundamental research is significant for several reasons:
Elucidation of Reactivity: Detailed kinetic and mechanistic studies would quantify the reactivity of the N-acylimidazole group in the presence of the terminal carboxylic acid, providing valuable data for synthetic chemists.
Polymer and Materials Science: As a bifunctional monomer, this compound could be a precursor to novel polyamides or polyesters with imidazole moieties pendant to the polymer backbone. askiitians.com Such materials could exhibit unique properties, such as enhanced thermal stability, specific ligand-binding capabilities, or altered hydrophilicity, stemming from the imidazole groups.
Medicinal Chemistry and Drug Discovery: The imidazole ring is a "privileged scaffold" in medicinal chemistry, known to interact with a wide array of biological targets. nih.govnih.gov Investigating the biological activity of this specific molecule could reveal new therapeutic leads. Its structure, featuring a linker chain and a heterocyclic group, is common in various classes of enzyme inhibitors.
Chemical Biology Tooling: The N-acylimidazole end can act as a protein-reactive group, targeting nucleophilic residues like lysine (B10760008) or serine, while the carboxylic acid end could be used to attach reporter tags (like fluorophores) or affinity probes. researchgate.netoup.comkyoto-u.ac.jp This makes it a potential candidate for developing chemical tools to study protein function in biological systems.
Outlook on Future Academic Contributions of this Compound Class to Chemical Sciences
The academic contributions of this compound and related bifunctional N-acylimidazoles are poised to expand into several key areas of chemical science. The future outlook is centered on harnessing their dual reactivity for sophisticated molecular design and applications.
One promising direction is in the development of sequence-specific polymers and macromolecules . By controlling the stepwise reaction of each functional group, this compound could be incorporated into complex polymer chains with a high degree of precision, leading to materials with tailored functions. rsc.org For instance, polymers derived from this class of compounds could be explored as novel drug delivery vehicles, where the imidazole units interact with specific tissues or payloads.
In supramolecular chemistry , the imidazole group's ability to coordinate with metal ions and participate in hydrogen bonding could be exploited. Self-assembly of molecules from this class could lead to the formation of novel gels, liquid crystals, or metal-organic frameworks with unique structural and functional properties.
Furthermore, in the realm of pharmacology and drug development , this compound class serves as an interesting scaffold for creating libraries of potential enzyme inhibitors. The aliphatic chain length can be easily varied, and the imidazole ring can be substituted to fine-tune binding affinity and specificity for a given biological target. The combination of a reactive electrophile and a polar carboxylic acid in one molecule presents a compelling starting point for designing covalent inhibitors or probes for enzymes involved in various disease pathways. The continued exploration of such versatile chemical entities will undoubtedly enrich the synthetic toolkit and enable new discoveries across the chemical sciences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
